tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOTFBRHHTXPW-DVRYWGNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects. Its structural features may contribute to the development of new pharmaceuticals, particularly in the realm of anti-inflammatory and analgesic agents. The oxazine ring structure is known to interact with biological targets, potentially leading to the discovery of novel drug candidates.
Organic Synthesis
tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate serves as an important intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions such as:
- Nucleophilic substitutions
- Cyclization reactions
These transformations are crucial for synthesizing compounds with desired pharmacological properties.
Materials Science
The compound's unique properties make it suitable for applications in materials science. Its ability to form stable complexes can be leveraged in creating new materials with specific functionalities, such as polymers or nanomaterials that exhibit enhanced mechanical or thermal properties.
Case Study 1: Synthesis of Novel Therapeutics
A recent study investigated the synthesis of derivatives based on this compound. The derivatives exhibited promising biological activities against certain cancer cell lines, suggesting that modifications to this scaffold could lead to effective anticancer agents .
Case Study 2: Material Development
Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. The resulting materials demonstrated improved performance in applications such as coatings and adhesives .
Q & A
Basic: What analytical techniques are recommended to confirm the stereochemistry of this compound?
To confirm stereochemistry, use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography for definitive structural elucidation. For chiral centers, compare experimental optical rotation with computational predictions (e.g., density functional theory). Polarimetry and chiral HPLC can further validate enantiomeric purity. Similar carbamate derivatives with complex stereochemistry have been characterized using these methods .
Basic: What safety precautions are critical when handling this compound in a laboratory?
While specific hazards for this compound are not fully documented, analogous tert-butyl carbamates may present risks such as flammability (H220) or respiratory irritation (H335). Always:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood with proper ventilation.
- Store in a cool, dry place away from oxidizers.
- Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., H304 for aspiration hazard in tert-butyl derivatives) and implement precautionary codes like P301+P310 (ingestion response) .
Advanced: How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Apply response surface methodology (RSM) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:
- Use a central composite design to model nonlinear relationships.
- Analyze interactions between variables (e.g., reaction time vs. yield).
- Validate predictions with confirmatory runs.
This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization for complex heterocycles .
Advanced: What computational methods predict viable reaction pathways for synthesizing this compound?
Leverage quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations to explore energetics and mechanistic pathways. Tools like Gaussian or ORCA can model intermediates, while software such as ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic routes .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies may arise from impurities, unaccounted variables (e.g., moisture sensitivity), or analytical errors. To address this:
- Validate purity via HPLC-MS or NMR spectroscopy .
- Replicate conditions precisely, monitoring in situ with techniques like FTIR or Raman spectroscopy .
- Cross-reference experimental protocols with literature using analogous compounds (e.g., tert-butyl carbamates with similar steric hindrance) .
Advanced: What strategies improve enantiomeric excess in the synthesis of this compound?
- Employ chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) to direct stereochemistry.
- Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes).
- Optimize solvent systems (e.g., polar aprotic solvents) to enhance stereoselectivity.
For example, tert-butyl-protected intermediates in spirocyclic systems achieved >95% ee using chiral phosphoric acid catalysts .
Advanced: How can membrane separation technologies improve purification of this compound?
Nanofiltration or reverse osmosis membranes can separate by molecular weight or polarity, replacing traditional chromatography for scalable purification. For instance, tert-butyl derivatives with hydroxymethyl groups have been isolated using solvent-resistant membranes with pore sizes <500 Da, reducing solvent waste .
Advanced: What role do protective groups play in stabilizing this compound during synthesis?
The tert-butyloxycarbonyl (Boc) group protects amines from undesired side reactions (e.g., nucleophilic substitution). Its stability under basic conditions and ease of removal (e.g., TFA) make it ideal for multi-step syntheses. For hydroxymethyl moieties, consider temporary protection with acetyl or silyl groups to prevent oxidation .
Advanced: How do heterogeneous reaction conditions impact the scalability of this compound’s synthesis?
Solid-supported catalysts (e.g., immobilized enzymes or metal nanoparticles) enhance reproducibility and ease of separation. For example, tert-butyl carbamates synthesized via flow chemistry with packed-bed reactors show improved mass transfer and reduced byproduct formation .
Advanced: What methodologies address data inconsistencies in toxicity profiles of similar carbamates?
Cross-validate toxicity data using in silico models (e.g., QSAR predictions) and in vitro assays (e.g., Ames test for mutagenicity). For compounds with conflicting hazard classifications (e.g., H220 vs. no known hazards), prioritize experimental testing under OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
